Benzestrol

Vue d'ensemble

Description

Benzestrol is a phenylpropanoid.

Mécanisme D'action

Target of Action

Benzestrol, a synthetic nonsteroidal estrogen of the stilbestrol group , primarily targets estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in the regulation of reproductive and secondary sexual characteristics.

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them. It is reported to have about 130% of the relative binding affinity of estradiol for the estrogen receptors . This binding triggers a series of cellular responses, mimicking the effects of natural estrogens.

Pharmacokinetics

As a synthetic estrogen, it is expected to be absorbed into the bloodstream, distributed to tissues expressing estrogen receptors, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

This compound, acting as a potent estrogen , can produce the same type of estrus in castrate rats when injected at 0.8 to 1.0 micrograms as when the rat was injected with 2.0 to 2.5 micrograms of estrone . This suggests that this compound can effectively increase estrogenic activity, even at lower doses.

Analyse Biochimique

Biochemical Properties

Benzestrol is a very potent estrogen . It has about 130% of the relative binding affinity of estradiol for the estrogen receptors . This high affinity allows this compound to interact with estrogen receptors and exert its effects.

Cellular Effects

This compound, like other estrogens, can have profound effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through binding interactions with estrogen receptors . This binding can lead to changes in gene expression and can influence various cellular processes.

Activité Biologique

Benzestrol, a synthetic nonsteroidal estrogen belonging to the stilbestrol group, has been the subject of various studies focusing on its biological activity, particularly its estrogenic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, methods of administration, and relevant case studies.

Chemical Structure and Properties

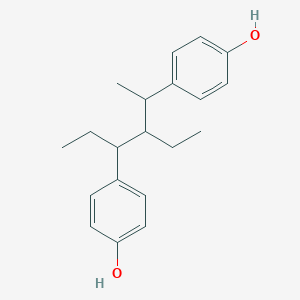

This compound is chemically classified as 2,4-di(p-hydroxyphenyl)-3-ethyl hexane. Its structure features two phenolic rings connected by a central aliphatic chain, which contributes to its estrogenic activity. The compound has been shown to exhibit potent estrogen-like effects in various animal models.

This compound primarily exerts its biological effects by binding to estrogen receptors (ER), particularly estrogen receptor alpha (ERα). Upon binding, it activates transcriptional programs that lead to physiological changes typical of estrogenic activity. The compound's binding affinity for ERα has been studied extensively, revealing that certain stereoisomers of this compound may have higher activity than others .

Methods of Administration

Research on this compound has utilized various routes of administration:

- Subcutaneous Injection : Administered in sesame oil, this method has been shown to produce significant estrus in castrate rats at doses as low as 0.8 to 1.0 micrograms.

- Oral Administration : Given via stomach tube in 40% alcohol, this method also demonstrated effective estrogenic activity.

- Pellet Implantation : Subcutaneous implantation of pellets containing this compound provided sustained release and continuous exposure to the compound.

Estrogenic Activity

This compound has demonstrated significant estrogenic effects in multiple studies:

- In a study by Blanchard and Stebbins (1945), this compound was found to produce estrus comparable to higher doses of estrone in castrate rats. This suggests that this compound is more potent than estrone when administered at lower doses .

- The compound was also investigated for its effects on hematopoietic systems, showing alterations in white blood cell counts and hemoglobin levels in treated rats .

Safety and Toxicity

Despite its estrogenic efficacy, this compound's safety profile raised concerns leading to its discontinuation in clinical use. Historical data indicate potential adverse effects associated with long-term exposure, similar to those observed with other synthetic estrogens.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

- Hematopoietic System Study : This study assessed the impact of this compound on blood parameters in rats. Results indicated significant changes in red blood cell counts and hemoglobin levels following administration .

- Comparative Estrogenicity Study : A comparative analysis showed that this compound could achieve similar biological responses as natural estrogens but with lower dosages, indicating its potential utility as a potent synthetic alternative .

- Stereoisomer Activity Investigation : Recent research focused on synthesizing various stereoisomers of this compound and evaluating their binding affinities to ERα. The findings suggest that specific stereoisomers may exhibit enhanced biological activity compared to others .

Data Summary Table

Applications De Recherche Scientifique

Hormonal Treatments

Benzestrol has been primarily used as a synthetic estrogen in hormone replacement therapy (HRT). Its applications include:

- Menopausal Symptom Relief : this compound has been prescribed to alleviate symptoms associated with menopause, such as hot flashes and vaginal atrophy. Its effectiveness is comparable to other forms of estrogen like estrone and estradiol .

- Primary Ovarian Insufficiency : It is indicated for treating conditions related to insufficient ovarian hormone production, helping to restore hormonal balance in affected individuals .

Prevention of Premature Births

Historically, this compound was administered to pregnant women to prevent premature births by increasing estrogen levels. However, its use in this context has diminished due to concerns over potential side effects.

Endocrine Disruption Studies

This compound has been studied for its role as an endocrine disruptor. Research has focused on its effects on the reproductive systems of various animal models, particularly rats. Studies indicate that this compound can induce estrus in castrated female rats at lower doses compared to natural estrogens like estrone, highlighting its potency as an estrogenic compound.

Synthesis and Isomer Studies

Recent research has explored the selective synthesis of this compound isomers through innovative catalytic methods. This work aims to enhance our understanding of its biological activity and potential therapeutic uses .

Estrogenic Activity in Aquatic Systems

This compound's estrogenic properties have raised concerns regarding its presence in aquatic environments. Studies have shown that synthetic estrogens can disrupt endocrine functions in fish and other aquatic organisms, leading to reproductive issues and population declines .

Comparative Data Table

Case Study 1: Hormonal Effects on Rats

In a study involving castrated female rats, this compound was administered via subcutaneous injection. The results indicated that doses as low as 0.8-1.0 micrograms were sufficient to induce estrus, demonstrating its potency compared to higher doses of estrone required for similar effects.

Case Study 2: Environmental Monitoring

Research monitoring the presence of synthetic estrogens, including this compound, in water bodies revealed significant impacts on local fish populations. The findings underscored the need for robust strategies to mitigate endocrine-disrupting chemicals in the environment .

Propriétés

IUPAC Name |

4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTFBSAKKUNBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861663 | |

| Record name | 4,4'-(3-Ethylhexane-2,4-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-95-0 | |

| Record name | Benzestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(3-Ethylhexane-2,4-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27512LR47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.